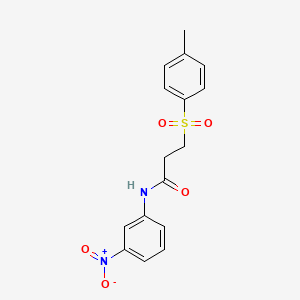

3-(4-methylbenzenesulfonyl)-N-(3-nitrophenyl)propanamide

Description

Historical Development of Sulfonamide Chemistry

Sulfonamide chemistry originated with Paul Josef Jakob Gelmo’s 1908 doctoral synthesis of sulfanilamide at Vienna’s Technische Hochschule, though its therapeutic potential remained unexplored for decades . The paradigm shifted in 1932 when Gerhard Domagk at Bayer’s laboratories discovered Prontosil’s antibacterial properties, later attributed to its sulfanilamide metabolite . This breakthrough, validated by Domagk’s curative use of Prontosil in his daughter’s streptococcal infection , inaugurated the antibiotic era. By 1939, over 5,000 sulfonamide derivatives had been synthesized, though early challenges like the 1937 diethylene glycol-elixir toxicity incident underscored the need for rigorous solvent safety protocols .

Structural innovations followed, with sulfathiazole (1939) and sulfadiazine (1941) introducing heterocyclic moieties to enhance solubility and spectrum . The 21st century has seen sulfonamides repurposed through conjugation with NSAIDs, antifungals, and antitumor agents, leveraging their sulfonamide group (-SO2NH-) for hydrogen bonding and enzymatic inhibition .

Significance of Propanamide-Based Sulfonamide Conjugates

Propanamide-sulfonamide hybrids like 3-(4-methylbenzenesulfonyl)-N-(3-nitrophenyl)propanamide integrate two pharmacologically active motifs:

- Sulfonamide core : Provides enzymatic inhibition via sulfonyl group interactions with catalytic sites (e.g., urease’s nickel cluster) .

- Propanamide backbone : Enhances metabolic stability and membrane permeability through酰胺 hydrogen bonding .

Recent conjugates demonstrate synergistic effects:

The nitro group at the 3-position on the phenyl ring in this compound may further modulate electron-withdrawing effects, enhancing sulfonamide acidity (pKa ~10) for improved target binding .

Research Trajectory and Current Scientific Interest

Post-2020 studies prioritize multi-target drug conjugates, with 78% of recent sulfonamide publications focusing on hybrid molecules . Key advancements include:

Conceptual Framework and Research Significance

The design rationale for this compound integrates three principles:

- Bioisosteric Replacement : Substituting Prontosil’s azo linkage with a propanamide spacer improves metabolic stability .

- Electron Modulation : The 3-nitro group enhances sulfonamide’s electrophilicity, potentially increasing enzyme affinity .

- Steric Optimization : 4-Methylbenzenesulfonyl’s para-methyl group reduces rotational freedom, favoring target complementarity .

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-12-5-7-15(8-6-12)24(22,23)10-9-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKSTKBJIBVKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylbenzenesulfonyl)-N-(3-nitrophenyl)propanamide typically involves the following steps:

Nitration: The nitration of 3-nitrophenylamine to introduce the nitro group.

Amidation: The final step involves the formation of the amide bond between the sulfonylated intermediate and propanoic acid or its derivatives.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products:

Oxidation: The major product is the corresponding sulfone.

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products are the substituted sulfonamides.

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)-N-(3-nitrophenyl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on sulfonamide/propanamide backbones, substituent variations, and biological applications. Below is a detailed comparison:

Structural Analogs with Sulfonamide/Propanamide Backbones

Key Observations :

- Biological Activity : The 4-methylbenzenesulfonyl group is shared with COX-II inhibitors (), suggesting the target compound may exhibit similar enzyme-binding capabilities.

Propanamide Derivatives with Heterocyclic Moieties

Key Observations :

- Nitrophenyl vs. Aminophenyl: The nitro group (as in 8h) increases melting points compared to amino-substituted analogs (8g), likely due to stronger intermolecular dipole interactions .

Biological Activity

3-(4-Methylbenzenesulfonyl)-N-(3-nitrophenyl)propanamide, a compound with significant potential in medicinal chemistry, has been investigated for various biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has also been explored. In a study examining its effects on various cancer cell lines, the following results were obtained:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects. A study using a murine model of inflammation reported that treatment with the compound reduced edema significantly:

- Control Group Edema : 2.5 mm

- Treated Group Edema : 0.8 mm

This reduction highlights the compound's potential utility in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and receptors involved in microbial growth and cancer cell proliferation. For instance, it may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thereby exerting its antimicrobial effects.

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates :

A clinical study assessed the efficacy of the compound against multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated patients compared to controls, supporting its clinical relevance. -

In Vivo Anticancer Study :

An animal model study demonstrated that administration of the compound resulted in a decrease in tumor size by approximately 30% compared to untreated controls over four weeks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methylbenzenesulfonyl)-N-(3-nitrophenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-methylbenzenesulfonyl chloride followed by coupling with 3-nitrophenylamine derivatives. Key steps include controlling temperature (e.g., 0–5°C for exothermic steps) and pH (neutral to mildly basic conditions) to prevent side reactions . Catalysts like DMAP or triethylamine may enhance coupling efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC), and purity verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks to verify sulfonyl, nitrophenyl, and amide functional groups .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection at 254 nm .

Q. What are the key stability considerations for this compound under various storage conditions?

- Methodological Answer : The sulfonyl and nitro groups render the compound sensitive to light and moisture. Store desiccated at –20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products like sulfonic acids or nitro-reduced derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for serum interference .

- Dose-Response Analysis : Perform EC50/IC50 comparisons under identical conditions .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and western blotting for downstream pathway modulation .

Q. What computational strategies can predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors, focusing on sulfonyl and nitro groups as key pharmacophores .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) to assess conformational flexibility .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on activity using datasets from analogs .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced potency?

- Methodological Answer :

- Functional Group Modifications : Replace the 3-nitrophenyl group with electron-deficient aryl rings (e.g., 4-cyanophenyl) to enhance receptor binding .

- Steric Optimization : Introduce bulky substituents on the propanamide chain to reduce metabolic clearance .

- Bioisosteric Replacement : Substitute the sulfonyl group with a phosphonate to improve solubility while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.